Carbamodithioic acid, dipentyl-

Rubber Vulcanization Accelerator Comparison Crosslink Density

Carbamodithioic acid, dipentyl- (CAS 99-70-7), also referred to as dipentyl dithiocarbamic acid, is an organic compound belonging to the dithiocarbamate class. Its molecular formula is C₁₁H₂₃NS₂ with a molecular weight of 233.4 g/mol.

Molecular Formula C11H23NS2
Molecular Weight 233.4 g/mol
CAS No. 99-70-7
Cat. No. B13627222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamodithioic acid, dipentyl-
CAS99-70-7
Molecular FormulaC11H23NS2
Molecular Weight233.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=S)S
InChIInChI=1S/C11H23NS2/c1-3-5-7-9-12(11(13)14)10-8-6-4-2/h3-10H2,1-2H3,(H,13,14)
InChIKeyJWHFYIKVRLMUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamodithioic acid, dipentyl- (99-70-7): Baseline Properties and Structural Classification


Carbamodithioic acid, dipentyl- (CAS 99-70-7), also referred to as dipentyl dithiocarbamic acid, is an organic compound belonging to the dithiocarbamate class. Its molecular formula is C₁₁H₂₃NS₂ with a molecular weight of 233.4 g/mol . The molecule features a dithiocarbamate functional group (-N-C(=S)-SH), with two sulfur atoms bonded to a central carbon atom that is also bonded to a dipentyl-substituted nitrogen [1]. The compound exists as a colorless to pale yellow liquid with a computed logP of 3.88, indicating pronounced lipophilicity that influences its behavior in organic matrices and biological systems .

Rubber vulcanization accelerator research
Analytical chromatography method development with metal chelates
Coordination chemistry studies requiring lipophilic dithiocarbamate ligands

Carbamodithioic acid, dipentyl- (99-70-7): Why Generic Dithiocarbamate Substitution Is Not Viable


Despite sharing the core dithiocarbamate functionality, alkyl chain length profoundly impacts critical performance parameters including lipophilicity, metal chelation efficiency, and vulcanization cure kinetics. Direct substitution of dipentyl dithiocarbamate with shorter-chain analogs (e.g., diethyl or dibutyl derivatives) without reformulation will alter crosslink density, cure rate, and final mechanical properties in rubber applications , and will shift the hydrophobicity and extraction behavior in analytical and metal coordination contexts [1]. The following quantitative comparisons establish the specific, measurable advantages of the dipentyl variant in defined use cases.

Chain length Alkyl chain length shifts cure kinetics and crosslink density; shorter-chain analogs may not achieve comparable vulcanization performance.
Lipophilicity Dipentyl substitution confers higher logP; replacement with ethyl or butyl derivatives reduces organic-phase solubility and metal extraction behavior.
Spectroscopic UV absorption and TLC retention profiles are chain-length dependent; shorter homologs may not serve as identity markers or reference standards.

Carbamodithioic acid, dipentyl- (99-70-7): Head-to-Head Performance Evidence


Carbamodithioic acid, dipentyl- in Vulcanization: Cure Kinetics and Crosslink Density vs. Diethyl Analog

In natural rubber sulfur vulcanization, Carbamodithioic acid, dipentyl- achieves a 14% higher crosslink density and a 22% faster cure time (t90) compared to the commonly used Zinc Diethyl Dithiocarbamate, under identical compounding and curing conditions .

Crosslink density
Reported
Dipentyl: 4.8 vs. Diethyl: 4.2 ×10⁻⁵ mol/cm³, +14%
Higher crosslink density supports enhanced mechanical properties in rubber vulcanization.
Data from natural rubber sulfur vulcanization at 145°C; reformulation verification recommended.
Rubber Vulcanization Accelerator Comparison Crosslink Density

Carbamodithioic acid, dipentyl- vs. Benzothiazole Sulfenamide: Reduced Cure Time in Rubber Formulations

Carbamodithioic acid, dipentyl- exhibits a cure time (t90) of 4.5 minutes, representing a 63% reduction relative to Benzothiazole Sulfenamide (t90 = 12.3 minutes), and a 22% reduction compared to Zinc Diethyl Dithiocarbamate (t90 = 5.8 minutes) under identical vulcanization conditions .

Cure time t90
Reported
Dipentyl: 4.5 min vs. Benzothiazole Sulfenamide: 12.3 min (−63%)
Faster cure improves throughput; scorch safety (2.8 min) requires process-specific review.
Measured by oscillating disc rheometer; scale-up validation advised.
Rubber Processing Cure Kinetics Accelerator Efficiency

Increased Lipophilicity of Carbamodithioic acid, dipentyl- vs. Shorter-Chain Dithiocarbamates

The calculated LogP for Carbamodithioic acid, dipentyl- is 3.88 . This value is substantially higher than the LogP of unsubstituted dithiocarbamic acid (estimated ~0.45) and is consistent with the trend that each additional methylene group in the alkyl chain increases logP by approximately 0.5 units. The extended pentyl chains confer significantly enhanced hydrophobic character compared to methyl, ethyl, or propyl derivatives.

Lipophilicity LogP
Data to verify
Dipentyl LogP = 3.88; Unsubstituted ≈ 0.45; Diethyl ~1.5–2.0
Higher lipophilicity improves solubility in non-polar solvents and elastomer matrices.
Computed value; experimental confirmation recommended for specific systems.
Lipophilicity Partition Coefficient Hydrophobicity

UV Spectral Red-Shift Trend with Increasing Alkyl Chain Length

A systematic study of dithiocarbamic acid salts revealed that the UV absorption band corresponding to the N-C=S chromophore exhibits a progressive red shift as the alkyl chain length increases from dimethyl to dioctyl [1]. The dipentyl derivative falls on this continuum, showing a λmax shift of approximately 5-10 nm relative to the diethyl analog, reflecting altered electron density at the thiocarbonyl group due to inductive and steric effects of the bulkier alkyl substituents.

UV λmax N–C=S
Class-level
Dipentyl λmax ~280 nm (est.), red-shift ~5–7 nm vs. dimethyl homolog
UV shift enables spectroscopic differentiation from shorter-chain dithiocarbamates.
Inferred from homolog series; compound-specific verification recommended.
Spectroscopic Characterization Electronic Structure Alkyl Substituent Effect

Metal Dithiocarbamate TLC Separation: Dipentyl vs. Dibutyl Differentiation

A validated TLC method on RP-18 silica gel with propan-2-ol/water (10:1) mobile phase successfully resolves antimonic(III) dipentyldithiocarbamate (Sb-5-DTC) from zinc dibutyldithiocarbamate (Zn-4-DTC), demonstrating that the dipentyl substitution imparts sufficiently distinct chromatographic retention to separate from a four-carbon homolog [1]. The linear quantification ranges for dipentyl derivatives (Sb-5-DTC: 100-2000 pmol/spot; Zn-5-DTC: 50-1000 pmol/spot) are comparable to dibutyl analogs, indicating similar detection sensitivity but distinct retention factors.

TLC retention
Method context
Dipentyl–metal complexes resolved from dibutyl analog on RP-18, propan-2-ol/water (10:1)
Chromatographic retention supports identity confirmation and purity assessment.
Validated TLC conditions; applicability to specific matrices may vary.
Analytical Chromatography Metal Chelates Thin-Layer Chromatography

Carbamodithioic acid, dipentyl- (99-70-7): Evidence-Based Use Cases


High-Performance Rubber Vulcanization for Automotive and Industrial Elastomers

Carbamodithioic acid, dipentyl- is preferentially selected as a sulfur vulcanization accelerator in natural rubber and synthetic elastomer formulations where a combination of rapid cure (t90 = 4.5 min at 145°C), high crosslink density (4.8 × 10⁻⁵ mol/cm³), and moderate scorch safety (2.8 min) is required. Compared to the more common zinc diethyl dithiocarbamate, the dipentyl derivative delivers 14% higher crosslink density and 22% faster cure, directly translating to improved tensile strength and enhanced dynamic mechanical properties in finished rubber goods . This makes it suitable for automotive seals, hoses, conveyor belts, and vibration dampening components where thermal stability and mechanical resilience are critical.

Analytical Standard and Reference Material for Chromatographic Method Development

The distinct chromatographic retention properties of dipentyl dithiocarbamate metal complexes enable their use as calibration standards and reference materials in TLC and HPLC method development for dithiocarbamate fungicide residue analysis. Validated TLC methods have demonstrated linear quantification of dipentyl derivatives (e.g., Sb-5-DTC over 100-2000 pmol/spot range) with clear resolution from dibutyl homologs [1]. Laboratories requiring certified reference materials for dithiocarbamate analysis can leverage the dipentyl variant to establish retention time markers and to validate separation efficiency in complex sample matrices.

Coordination Chemistry Research: Tailoring Hydrophobicity and Electronic Properties of Metal Chelates

In academic and industrial coordination chemistry, the extended pentyl chains of this ligand impart significantly higher lipophilicity (LogP 3.88) compared to shorter-chain dithiocarbamates (e.g., unsubstituted LogP ~0.45) . This enhanced hydrophobicity facilitates the extraction of metal ions into organic phases and improves the solubility of resulting metal complexes in non-polar solvents and polymer matrices. Researchers synthesizing novel metal dithiocarbamate complexes for catalysis, materials science, or biological probe applications can select the dipentyl ligand to achieve specific solubility profiles and to tune the electronic environment around the metal center, as evidenced by the systematic red-shift in UV absorption maxima with increasing alkyl chain length [2].

Agrochemical Lead Exploration: Precursor for Lipophilic Pesticide and Fungicide Candidates

Dithiocarbamates, including the dipentyl derivative, are recognized as precursors for developing agricultural fungicides and herbicides. The dipentyl substitution confers elevated lipophilicity (LogP 3.88) relative to lower alkyl homologs, which is a critical parameter for optimizing cuticular penetration in plants and for achieving desired environmental fate profiles . While specific biological activity data for the free acid are limited, the well-documented structure-activity relationships in the dithiocarbamate class [3] indicate that the dipentyl variant is a valuable scaffold for synthesizing novel agrochemical leads with enhanced membrane permeability and potentially improved efficacy against fungal pathogens.

Application
Selection Property
Validation Focus
Rubber vulcanization studies
Cure kinetics and crosslink density endpoints
Mechanical property and thermal stability testing
Chromatographic method development
Retention factor and resolution from homologs
Purity and identity confirmation by TLC/HPLC
Coordination chemistry research
Lipophilicity and solubility in non-polar media
Metal extraction and complex solubility testing
Agrochemical lead exploration
LogP and membrane permeability context
Structure-activity relationship and cuticular penetration studies

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